molecular formula C30H60O B12655794 Octacosyloxirane CAS No. 84322-84-9

Octacosyloxirane

Cat. No.: B12655794
CAS No.: 84322-84-9
M. Wt: 436.8 g/mol
InChI Key: RTUMGNFSOFMUTE-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of octacosyloxirane typically involves the epoxidation of alkenes. One common method is the reaction of an alkene with a peracid, such as m-chloroperoxybenzoic acid (m-CPBA), under mild conditions. This reaction results in the formation of the epoxide ring.

Industrial Production Methods

Industrial production of this compound may involve the catalytic oxidation of long-chain alkenes. This process can be carried out using various catalysts, including metal oxides and peroxides, to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

Octacosyloxirane undergoes several types of chemical reactions, including:

    Oxidation: The epoxide ring can be opened by oxidation reactions, leading to the formation of diols.

    Reduction: Reduction reactions can convert the epoxide ring into an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the carbon atoms of the epoxide ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products Formed

    Diols: Formed from the oxidation of the epoxide ring.

    Alcohols: Resulting from the reduction of the epoxide ring.

    Substituted Epoxides: Produced through nucleophilic substitution reactions.

Scientific Research Applications

Octacosyloxirane has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of octacosyloxirane involves the reactivity of the epoxide ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with nucleophiles. This reactivity is exploited in various chemical transformations and applications.

Comparison with Similar Compounds

Similar Compounds

    Ethylene Oxide: A simpler epoxide with a two-carbon chain.

    Propylene Oxide: Another small epoxide with a three-carbon chain.

    Butylene Oxide: A four-carbon epoxide.

Uniqueness

Octacosyloxirane is unique due to its long carbon chain, which imparts different physical and chemical properties compared to smaller epoxides

Properties

CAS No.

84322-84-9

Molecular Formula

C30H60O

Molecular Weight

436.8 g/mol

IUPAC Name

2-octacosyloxirane

InChI

InChI=1S/C30H60O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-30-29-31-30/h30H,2-29H2,1H3

InChI Key

RTUMGNFSOFMUTE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCC1CO1

Origin of Product

United States

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